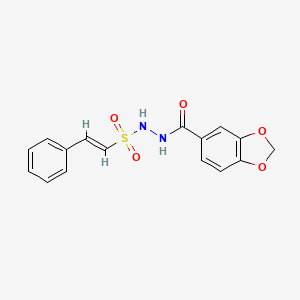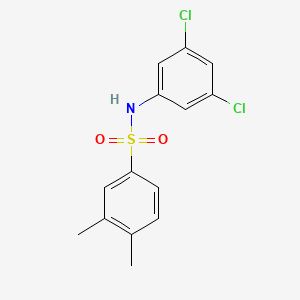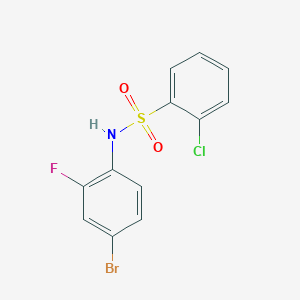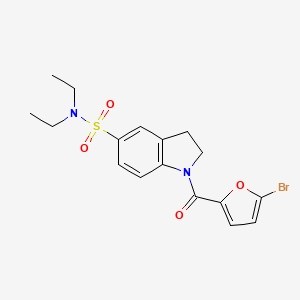
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide, also known as PESDA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PESDA belongs to the class of sulfonamide compounds and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.
Mécanisme D'action
The mechanism of action of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and neurodegeneration. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs by N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. The inhibition of COX-2 by N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide leads to the reduction of inflammation. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been suggested to inhibit the aggregation of amyloid-beta peptides by binding to the peptide and preventing its aggregation.
Biochemical and Physiological Effects:
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has been shown to possess various biochemical and physiological effects in scientific research studies. The compound has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has also been suggested to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. The compound has been reported to have low toxicity and high selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in lab experiments include its potential therapeutic applications, low toxicity, and high selectivity towards cancer cells. The compound has been extensively studied in various scientific research studies, and its mechanism of action has been well-characterized. However, the limitations of using N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in lab experiments include its low solubility in water and its high melting point, which can make it difficult to dissolve and handle in experiments.
Orientations Futures
There are several future directions for the research and development of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide. Further studies are needed to explore the potential therapeutic applications of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide in cancer treatment, inflammation, and neurodegenerative diseases. The development of new synthesis methods for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide with improved solubility and handling properties can also facilitate its use in lab experiments. The identification of new targets for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide and the elucidation of its mechanism of action can provide insights into its potential therapeutic applications. Overall, the future directions for N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide research are promising and can lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide involves the condensation reaction between 2-phenylethenesulfonyl chloride and 1,3-dioxaindane-5-carbohydrazide in the presence of a base. The reaction yields N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide as a white crystalline solid with a melting point of 265-267°C. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N'-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-16(13-6-7-14-15(10-13)23-11-22-14)17-18-24(20,21)9-8-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMGFWNJLHRCK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)



![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)


![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)

